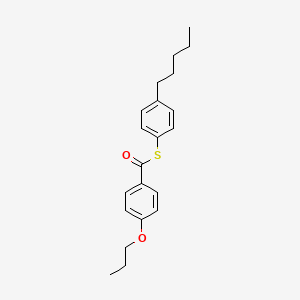
S-(4-Pentylphenyl) 4-propoxybenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Pentylphenyl) 4-propoxybenzene-1-carbothioate: is an organic compound that belongs to the class of thioesters. Thioesters are compounds that contain a sulfur atom bonded to an acyl group. This particular compound is characterized by the presence of a pentylphenyl group and a propoxybenzene group attached to the carbothioate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Pentylphenyl) 4-propoxybenzene-1-carbothioate typically involves the reaction of 4-pentylphenol with 4-propoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then treated with a thiol reagent to yield the final thioester product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: S-(4-Pentylphenyl) 4-propoxybenzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
S-(4-Pentylphenyl) 4-propoxybenzene-1-carbothioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce thioester functionality into molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of S-(4-Pentylphenyl) 4-propoxybenzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The thioester group can undergo hydrolysis to release the corresponding thiol, which can then interact with various biological molecules. This interaction can modulate enzyme activity, affect signal transduction pathways, and influence cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- S-(4-Pentylphenyl) 4-butoxybenzenecarbothioate
- S-(4-Pentylphenyl) 4-heptyloxybenzenecarbothioate
- Benzenecarbothioic acid, 4-propoxy-, S-(4-butylphenyl) ester
Comparison: Compared to these similar compounds, S-(4-Pentylphenyl) 4-propoxybenzene-1-carbothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of the propoxy group can influence the compound’s solubility and reactivity, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
61518-93-2 |
|---|---|
Molecular Formula |
C21H26O2S |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
S-(4-pentylphenyl) 4-propoxybenzenecarbothioate |
InChI |
InChI=1S/C21H26O2S/c1-3-5-6-7-17-8-14-20(15-9-17)24-21(22)18-10-12-19(13-11-18)23-16-4-2/h8-15H,3-7,16H2,1-2H3 |
InChI Key |
XDIOTGGFHJCTHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















